D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy-
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Overview
Description
D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- is an organic compound with the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol . It is characterized by its white to pale yellow solid form and stability at room temperature . This compound is known for its potential biological activity and sweet taste .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- typically involves the use of specific organic reactions. One common method includes the acetylation of D-gulo-2-Octulose, followed by the removal of specific hydroxyl groups to form the anhydro and dideoxy structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial-grade reagents and equipment to handle larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions
D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated compounds .
Scientific Research Applications
D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- include:
- D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy-, 5,6,7-triacetate
- 2- [2-oxopropyl]tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- is unique due to its specific structural features, including the anhydro and dideoxy modifications, which confer distinct chemical and biological properties . These modifications may enhance its stability, reactivity, and potential biological activity compared to similar compounds .
Properties
CAS No. |
439685-73-1 |
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Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]propan-2-one |
InChI |
InChI=1S/C8H14O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h5-8,10-12H,2-3H2,1H3/t5-,6+,7+,8+/m1/s1 |
InChI Key |
NIFJEQGFAKTKFF-KVPKETBZSA-N |
Isomeric SMILES |
CC(=O)C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CC(=O)CC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
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